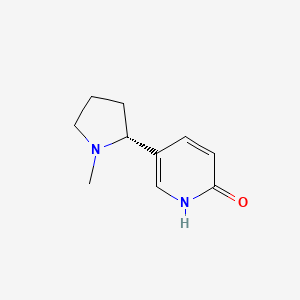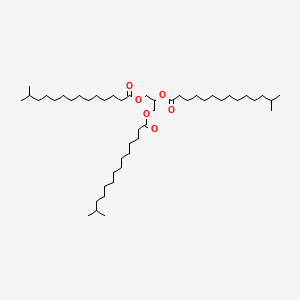
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TG(I-15:0/i-15:0/i-15:0), also known as 13-MTDG or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-15:0/i-15:0/i-15:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-15:0/i-15:0/i-15:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-15:0/i-15:0/i-15:0) is primarily located in the membrane (predicted from logP) and adiposome.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells
- Study 1 : 13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid, has been shown to induce apoptotic cell death in human cancer cells, including SKBR-3 breast cancer cells. The incorporation of 13-MTD into cellular lipids leads to apoptosis via a caspase-independent death pathway, indicating its potential in cancer therapy (Wongtangtintharn et al., 2005).
- Study 2 : 13-MTD has shown effectiveness in inhibiting the growth of various human cancer cell lines both in vitro and in vivo. Its administration led to rapid induction of apoptosis and significant in vivo growth inhibition of orthotopic tumor implants, highlighting its potential as a chemotherapy agent (Yang et al., 2000).
Metabolic Studies and Lipid Analysis
- Study 3 : Using 13C NMR spectroscopy, researchers have analyzed the structure and metabolism of triacylglycerols in rat epididymal fat pad adipocytes, demonstrating the utility of this technique in studying lipid dynamics and metabolism (Sillerud et al., 1986).
- Study 4 : Investigations into the metabolism of glycerol-1,2,3-tris(methylsuccinate) in hepatocytes from diabetic rats revealed insights into gluconeogenesis and potential therapeutic implications for diabetes treatment (Ladrière et al., 1999).
Miscellaneous Applications
- Study 5 : The synthesis and analysis of novel iso-branched ether lipids in the myxobacterium Myxococcus xanthus showed specific markers of developmental sporulation, indicating the importance of these lipids in biological processes (Ring et al., 2006).
- Study 6 : Research into the fermentative utilization of glycerol by Escherichia coli for the production of fuels and chemicals demonstrated glycerol's potential as a feedstock in biotechnological applications (Murarka et al., 2007).
Eigenschaften
CAS-Nummer |
75929-60-1 |
|---|---|
Produktname |
13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol |
Molekularformel |
C48H92O6 |
Molekulargewicht |
765.2 g/mol |
IUPAC-Name |
2,3-bis(13-methyltetradecanoyloxy)propyl 13-methyltetradecanoate |
InChI |
InChI=1S/C48H92O6/c1-42(2)34-28-22-16-10-7-13-19-25-31-37-46(49)52-40-45(54-48(51)39-33-27-21-15-9-12-18-24-30-36-44(5)6)41-53-47(50)38-32-26-20-14-8-11-17-23-29-35-43(3)4/h42-45H,7-41H2,1-6H3 |
InChI-Schlüssel |
ATHJFCYJNFYRRF-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C |
Andere CAS-Nummern |
75929-60-1 |
Physikalische Beschreibung |
Solid |
Synonyme |
13-methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol 13-MTDG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



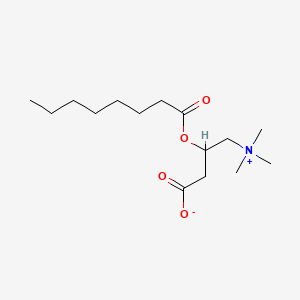
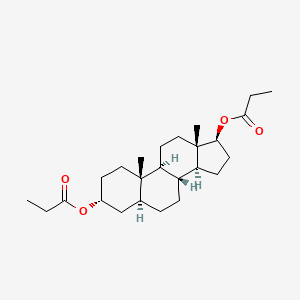
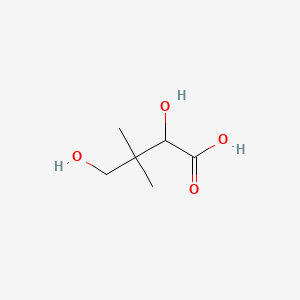
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1202739.png)


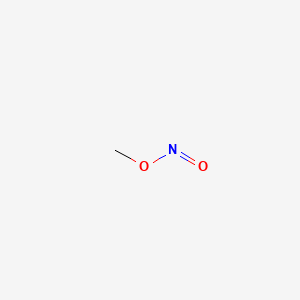

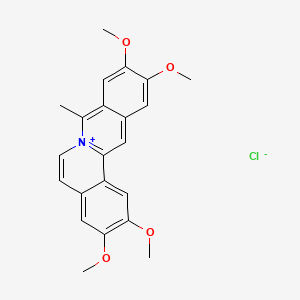
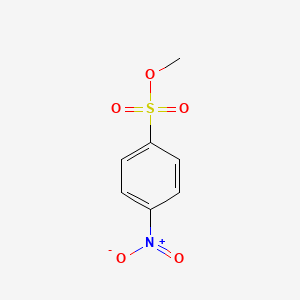
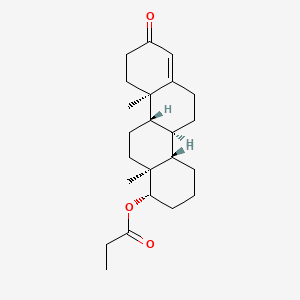
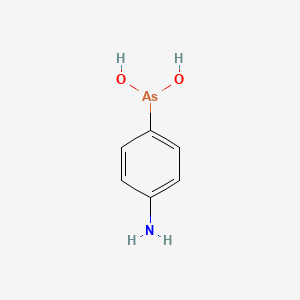
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
